Cas no 1780662-65-8 (3-(4-chloro-3-methoxyphenyl)propanenitrile)

3-(4-chloro-3-methoxyphenyl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- Benzenepropanenitrile, 4-chloro-3-methoxy-
- 3-(4-chloro-3-methoxyphenyl)propanenitrile
- 1780662-65-8
- EN300-1966032
-
- インチ: 1S/C10H10ClNO/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-5,7H,2-3H2,1H3
- InChIKey: GBSMUWAJPWMGSF-UHFFFAOYSA-N
- ほほえんだ: C1(CCC#N)=CC=C(Cl)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 195.0450916g/mol
- どういたいしつりょう: 195.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33Ų
じっけんとくせい
- 密度みつど: 1.163±0.06 g/cm3(Predicted)
- ふってん: 336.6±27.0 °C(Predicted)
3-(4-chloro-3-methoxyphenyl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966032-0.1g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1966032-10.0g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1966032-10g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1966032-0.05g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1966032-0.25g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1966032-2.5g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1966032-5g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1966032-0.5g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1966032-1.0g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1966032-5.0g |
3-(4-chloro-3-methoxyphenyl)propanenitrile |
1780662-65-8 | 5g |
$2277.0 | 2023-06-03 |
3-(4-chloro-3-methoxyphenyl)propanenitrile 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3-(4-chloro-3-methoxyphenyl)propanenitrileに関する追加情報
Introduction to 3-(4-chloro-3-methoxyphenyl)propanenitrile (CAS No. 1780662-65-8)
3-(4-chloro-3-methoxyphenyl)propanenitrile, with the chemical formula C10H9ClN, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 1780662-65-8, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both chloro and methoxy substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
The structural features of 3-(4-chloro-3-methoxyphenyl)propanenitrile contribute to its utility in the development of pharmaceutical agents. The nitrile group (-CN) provides a site for further functionalization, enabling the creation of more complex molecular architectures. This property is particularly advantageous in medicinal chemistry, where structural diversity is often key to achieving desired biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing chloro and methoxy substituents. These groups are known to influence the electronic properties of aromatic rings, thereby affecting the interactions with biological targets. For instance, studies have shown that such substituents can enhance binding affinity and selectivity in drug design.
One of the most compelling aspects of 3-(4-chloro-3-methoxyphenyl)propanenitrile is its role as a precursor in the synthesis of various pharmacologically active compounds. Researchers have leveraged its reactivity to develop novel inhibitors and agonists targeting different biological pathways. For example, derivatives of this compound have been investigated for their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.
The synthesis of 3-(4-chloro-3-methoxyphenyl)propanenitrile typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyanation processes. The chloro and methoxy groups make it a versatile intermediate that can undergo further modifications to produce a wide range of target molecules. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity.
The pharmaceutical industry has shown particular interest in compounds that can modulate neurotransmitter systems. 3-(4-chloro-3-methoxyphenyl)propanenitrile has been explored as a scaffold for developing drugs that interact with serotonin and dopamine receptors. Preclinical studies suggest that derivatives of this compound may exhibit anxiolytic and antidepressant effects, although further research is needed to fully understand their therapeutic potential.
In addition to its pharmaceutical applications, 3-(4-chloro-3-methoxyphenyl)propanenitrile has found utility in agrochemical research. Its structural motifs are similar to those found in herbicides and fungicides, making it a valuable building block for designing new crop protection agents. The ability to modify its chemical structure allows researchers to fine-tune its biological activity for specific agricultural needs.
The growing demand for high-quality intermediates like 3-(4-chloro-3-methoxyphenyl)propanenitrile has led to advancements in synthetic methodologies. Continuous flow chemistry, for instance, has been adopted to improve scalability and efficiency in producing this compound. Such innovations are crucial for meeting the increasing demand from both academic and industrial researchers.
The safety profile of CAS No. 1780662-65-8, or more accurately referred to as 3-(4-chloro-3-methoxyphenyl)propanenitrile, is another important consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and improving synthetic routes. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of novel therapeutic agents and advanced materials.
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